2-Bromo-4-nitrobenzohydrazide
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Overview
Description
2-Bromo-4-nitrobenzohydrazide is an organic compound with the molecular formula C7H6BrN3O3 It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitrobenzohydrazide typically involves the bromination and nitration of benzohydrazide. The process begins with the nitration of benzohydrazide to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or hydrobromic acid for bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of 2-Bromo-4-aminobenzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can also participate in electrophilic reactions, enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzohydrazide: Similar structure but with a chlorine atom instead of a nitro group.
2-Bromo-4-fluorobenzohydrazide: Contains a fluorine atom instead of a nitro group.
2-Bromo-4-aminobenzohydrazide: Formed by the reduction of the nitro group to an amino group
Uniqueness
2-Bromo-4-nitrobenzohydrazide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6BrN3O3 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
2-bromo-4-nitrobenzohydrazide |
InChI |
InChI=1S/C7H6BrN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(12)10-9/h1-3H,9H2,(H,10,12) |
InChI Key |
WPEBNDFQJPLVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)NN |
Origin of Product |
United States |
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